molecular formula C11H16N2O B13008681 N-((4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)methyl)cyclopropanamine

N-((4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)methyl)cyclopropanamine

Cat. No.: B13008681
M. Wt: 192.26 g/mol
InChI Key: DPTJYVSOFAOZKJ-UHFFFAOYSA-N
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Description

N-((4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)methyl)cyclopropanamine is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide spectrum of biological activities and therapeutic potential .

Preparation Methods

The synthesis of N-((4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)methyl)cyclopropanamine involves several steps. One common method includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method involves the use of fluoroisoxazoles synthesized through a one-pot gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

N-((4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)methyl)cyclopropanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroximinoyl chlorides, iodinated terminal alkynes, and gold catalysts . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted isoxazole derivatives with different biological activities.

Mechanism of Action

The mechanism of action of N-((4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the uptake of gamma-aminobutyric acid (GABA), a neurotransmitter, thereby exerting anticonvulsant effects . It also interacts with various enzymes and receptors involved in inflammation and cancer pathways .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethyl)cyclopropanamine

InChI

InChI=1S/C11H16N2O/c1-2-4-11-9(3-1)10(13-14-11)7-12-8-5-6-8/h8,12H,1-7H2

InChI Key

DPTJYVSOFAOZKJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NO2)CNC3CC3

Origin of Product

United States

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